molecular formula C10H11F3N2O2 B2831383 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid CAS No. 923121-46-4

4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid

Cat. No.: B2831383
CAS No.: 923121-46-4
M. Wt: 248.205
InChI Key: MNQZWJWVLSAYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid is a specialty compound used primarily in proteomics research . It has the molecular formula C10H11F3N2O2 and a molecular weight of 248.2 . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butanoic acid moiety through an amino linkage.

Safety and Hazards

While specific safety and hazard information for “4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid” is not available, similar compounds have been noted to cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

Chemical Reactions Analysis

4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to effectively bind to target proteins and enzymes . This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

4-{[5-(Trifluoromethyl)pyridin-2-yl]amino}butanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provide distinct chemical and biological properties.

Properties

IUPAC Name

4-[[5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)7-3-4-8(15-6-7)14-5-1-2-9(16)17/h3-4,6H,1-2,5H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQZWJWVLSAYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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